molecular formula C18H17ClN4O2 B5488053 N'-(3-chlorophenyl)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

N'-(3-chlorophenyl)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

Cat. No. B5488053
M. Wt: 356.8 g/mol
InChI Key: SCTNTSMVNSHPET-UHFFFAOYSA-N
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Description

This compound is a urea derivative, which means it contains a functional group consisting of two amine residues connected by a carbonyl (C=O) functional group. Urea derivatives are often used in medicinal chemistry due to their bioactive properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a urea functional group, a 1,2,4-oxadiazole ring, and phenyl rings substituted with chlorine and methyl groups. The exact spatial arrangement would need to be determined by techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and would need to be determined experimentally .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many urea derivatives exhibit biological activity and are used in the development of pharmaceuticals .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety precautions. Without specific toxicity data, it’s hard to comment on the exact hazards associated with this compound .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. Given the bioactive nature of many urea derivatives, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

3-(3-chlorophenyl)-1-methyl-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-12-5-3-6-13(9-12)17-21-16(25-22-17)11-23(2)18(24)20-15-8-4-7-14(19)10-15/h3-10H,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTNTSMVNSHPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN(C)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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